molecular formula C7H4BrFO3 B6359703 2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS No. 91659-32-4

2-Bromo-6-fluoro-3-hydroxybenzoic acid

Cat. No.: B6359703
CAS No.: 91659-32-4
M. Wt: 235.01 g/mol
InChI Key: ZHLVDVIHTDAFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-3-hydroxybenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Biochemical Analysis

Biochemical Properties

The role of 2-Bromo-6-fluoro-3-hydroxybenzoic acid in biochemical reactions is not well-documented in the literature. It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that benzoic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. It is known that benzoic acid derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is known that benzoic acid derivatives can interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that benzoic acid derivatives can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is known that benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid precursor. One common method includes the bromination of 3-hydroxybenzoic acid followed by fluorination using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the use of bromine and fluorine sources, along with catalysts to enhance the reaction efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-hydroxybenzoic acid is unique due to its specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-bromo-6-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLVDVIHTDAFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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